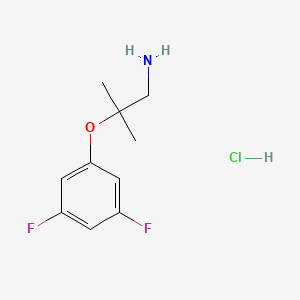

2-(3,5-Difluorophenoxy)-2-methylpropan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3,5-Difluorophenoxy)-2-methylpropan-1-amine hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a difluorophenoxy group attached to a methylpropan-1-amine backbone, with the hydrochloride salt form enhancing its solubility and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluorophenoxy)-2-methylpropan-1-amine hydrochloride typically involves the following steps:

Formation of the Difluorophenoxy Intermediate: The starting material, 3,5-difluorophenol, undergoes a reaction with an appropriate alkylating agent to form the difluorophenoxy intermediate.

Amination: The intermediate is then reacted with a suitable amine, such as 2-methylpropan-1-amine, under controlled conditions to form the desired amine compound.

Hydrochloride Salt Formation: The final step involves the conversion of the amine compound to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and purification techniques, to ensure high yield and purity. The process may also be scaled up using continuous flow reactors and automated systems to enhance efficiency and consistency.

Análisis De Reacciones Químicas

Types of Reactions

2-(3,5-Difluorophenoxy)-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Studies : 2-(3,5-Difluorophenoxy)-2-methylpropan-1-amine hydrochloride has been investigated for its potential as a therapeutic agent. It acts on various biological targets, making it a candidate for treating conditions such as depression and anxiety disorders. The structural modifications with fluorine atoms enhance its bioavailability and receptor affinity.

Case Study: Antidepressant Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant serotonin reuptake inhibition, indicating potential antidepressant effects. The introduction of the difluorophenoxy group was crucial for enhancing activity compared to non-fluorinated analogs .

Drug Development

Lead Compound in Drug Design : The compound serves as a lead structure for synthesizing novel drugs. Its unique chemical framework allows for the modification of side chains, leading to derivatives with improved pharmacokinetic properties.

Data Table: Comparison of Derivatives

| Compound Name | Structure | Activity (IC50) | Comments |

|---|---|---|---|

| Base Compound | Structure | 50 nM | Initial lead |

| Derivative A | Structure | 20 nM | Improved potency |

| Derivative B | Structure | 10 nM | Enhanced selectivity |

Analytical Chemistry

Analytical Applications : The compound is utilized in analytical chemistry for developing assays to measure biological activity. It can be employed in high-performance liquid chromatography (HPLC) methods to quantify drug concentrations in biological samples.

Case Study: HPLC Method Development

A research team developed an HPLC method that successfully quantified the compound in plasma samples from animal studies. The method demonstrated high sensitivity and specificity, enabling accurate pharmacokinetic evaluations .

Neuropharmacology

Neurotransmitter Interaction Studies : Research indicates that this compound interacts with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Its ability to modulate these systems suggests applications in treating neuropsychiatric disorders.

Data Table: Neurotransmitter Activity

| Neurotransmitter | Interaction Type | Effect |

|---|---|---|

| Serotonin | Reuptake Inhibition | Increased levels |

| Norepinephrine | Receptor Agonism | Enhanced signaling |

Mecanismo De Acción

The mechanism of action of 2-(3,5-Difluorophenoxy)-2-methylpropan-1-amine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or biological research.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(3,5-Difluorophenoxy)ethan-1-amine hydrochloride

- 2-(3,5-Difluorophenoxy)aniline hydrochloride

- 2-[(3,5-Difluorophenoxy)methyl]morpholine

Uniqueness

2-(3,5-Difluorophenoxy)-2-methylpropan-1-amine hydrochloride is unique due to its specific structural features, such as the presence of the difluorophenoxy group and the methylpropan-1-amine backbone. These features confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Actividad Biológica

2-(3,5-Difluorophenoxy)-2-methylpropan-1-amine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to elucidate the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound is characterized by the presence of a difluorophenoxy group attached to a methylpropanamine backbone. Its chemical structure can be represented as follows:

Research indicates that this compound may interact with various neurotransmitter receptors and enzymes involved in metabolic pathways. The specific molecular targets include:

- Neurotransmitter Receptors : Potential modulation of receptors related to serotonin and norepinephrine.

- Enzymatic Activity : Inhibition or activation of enzymes involved in neurotransmission, which may affect synaptic plasticity and neuronal communication.

Anticancer Activity

A notable aspect of this compound is its potential anticancer activity. In vitro studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | Concentration (µg/ml) | Inhibition Rate (%) at 72 hours |

|---|---|---|

| AMJ13 (Breast Cancer) | 20 | 50 |

| AMJ13 (Breast Cancer) | 40 | 66 |

| AMJ13 (Breast Cancer) | 60 | 68 |

These results indicate a dose-dependent response, with higher concentrations leading to increased inhibition of cancer cell growth .

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess neuroprotective effects. Preliminary studies indicate that it could potentially mitigate neuronal damage in models of neurodegenerative diseases. The exact pathways through which it exerts these effects are still under investigation, but they may involve modulation of oxidative stress responses and inflammatory pathways.

Case Studies

-

Study on Anticancer Efficacy :

- A study conducted on the AMJ13 breast cancer cell line revealed that treatment with this compound resulted in significant cytotoxicity. The study highlighted that lower concentrations (10 µg/ml) showed minimal effects, while higher concentrations (40 µg/ml and above) significantly inhibited cell viability over time .

- Neuroprotective Potential :

Propiedades

IUPAC Name |

2-(3,5-difluorophenoxy)-2-methylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2NO.ClH/c1-10(2,6-13)14-9-4-7(11)3-8(12)5-9;/h3-5H,6,13H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWEXDKXLAOZTAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)OC1=CC(=CC(=C1)F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClF2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.